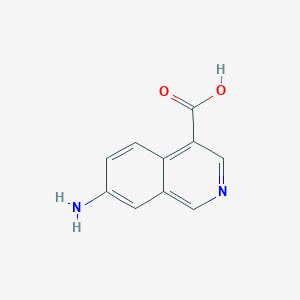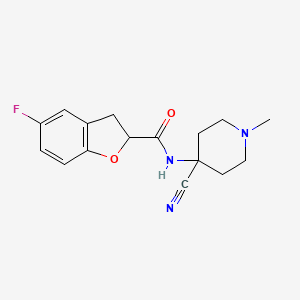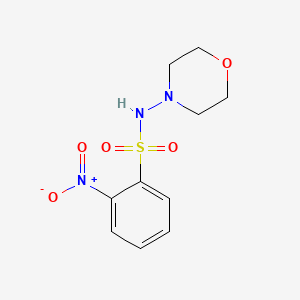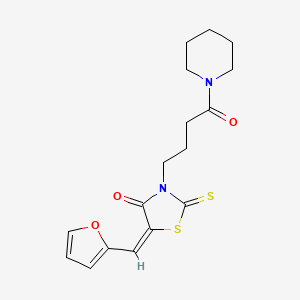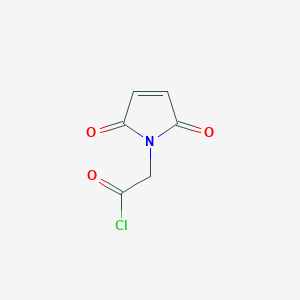
N,N-maleoyl-glycyl chloride
描述
N,N-maleoyl-glycyl chloride is a chemical compound that contains a total of 15 bonds, including 11 non-H bonds, 4 multiple bonds, 2 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 acyl halogenide (aliphatic), and 1 imide . It consists of 4 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Chlorine atom .
Molecular Structure Analysis
The molecular structure of N,N-maleoyl-glycyl chloride includes 15 bonds in total: 11 non-H bonds, 4 multiple bonds, 2 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 acyl halogenide (aliphatic), and 1 imide . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of N,N-maleoyl-glycyl chloride have been created .Chemical Reactions Analysis
While specific chemical reactions involving N,N-maleoyl-glycyl chloride are not detailed in the available resources, it’s worth noting that maleic anhydride, a related compound, can participate in a variety of reactions, including Michael reactions, electrophilic addition, formation of Diels–Alder adducts, alkylation and acylation reactions, sulfonation, halogenations, reduction, photodimerization, hydroformylation, or free-radical polymerization reactions to generate poly-anhydride copolymers .Relevant Papers Several papers have been identified that mention N,N-maleoyl-glycyl chloride or related compounds. One paper discusses the ion source-dependent performance of N-maleoyl derivatives for the detection of cysteine-containing peptides in complex proteomics . Another paper describes the creation of a novel water-soluble comb-shaped polyzwitterion by introducing N-maleoyl chitosan and other monomers into HPAM via free-radical copolymerization . A third paper discusses the synthesis of N-maleoyl amino acids that can be coupled to peptides to form alkylating reagents which react rapidly with sulfhydryl groups .
作用机制
Mode of Action
It’s known that the compound has a unique structure, which includes a phthalimide group and a reactive acyl chloride group . This structure suggests that it may interact with its targets through covalent bonding or other chemical interactions, leading to changes in the target molecules.
Biochemical Pathways
Given the compound’s structure, it’s possible that it could interfere with pathways involving proteins or other molecules that react with phthalimide or acyl chloride groups . The downstream effects of such interference would depend on the specific pathways and molecules involved.
Result of Action
Given its structure, it’s possible that it could cause modifications to proteins or other molecules, potentially altering their function . .
Action Environment
The action, efficacy, and stability of N,N-maleoyl-glycyl chloride could be influenced by various environmental factors. These might include the pH and temperature of the environment, the presence of other compounds, and the specific conditions within cells or tissues
属性
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-4(9)3-8-5(10)1-2-6(8)11/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBYJMUYIDMBHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-maleoyl-glycyl chloride | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

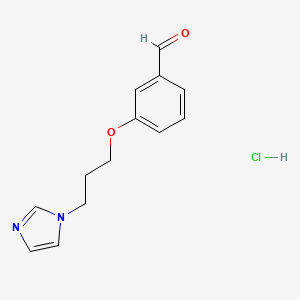
![Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B2974366.png)
![[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 3-(trifluoromethyl)benzoate](/img/structure/B2974367.png)
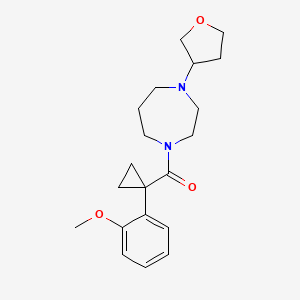

![2-((6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2974370.png)
